(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid

Chiral resolution Enantiomeric purity Asymmetric synthesis

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a chiral, N-Boc-protected 3,3-difluoroproline derivative with the molecular formula C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol. It belongs to the class of fluorinated proline building blocks used in peptide and medicinal chemistry to introduce conformational constraint, modulate lipophilicity, and provide a sensitive ¹⁹F NMR handle.

Molecular Formula C10H15F2NO4
Molecular Weight 251.23 g/mol
CAS No. 2165961-82-8
Cat. No. B6296933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid
CAS2165961-82-8
Molecular FormulaC10H15F2NO4
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F
InChIInChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1
InChIKeyKYKGTPMAQQHAOU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid (CAS 2165961-82-8): Procurement-Relevant Identity and Class Positioning


(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a chiral, N-Boc-protected 3,3-difluoroproline derivative with the molecular formula C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol . It belongs to the class of fluorinated proline building blocks used in peptide and medicinal chemistry to introduce conformational constraint, modulate lipophilicity, and provide a sensitive ¹⁹F NMR handle [1]. The (2R) absolute configuration corresponds to the D-proline stereochemical series, distinguishing it from the more common L-proline-derived analogs.

Why Generic Substitution Fails for (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid: The Cost of Overlooking Stereochemistry and Fluorination Pattern


Interchanging this compound with its (2S)-enantiomer, the 4,4-difluoro regioisomer, or non-fluorinated Boc-proline is not innocuous. The geminal difluoro substitution at C3 alters the pyrrolidine ring pucker and the cis/trans amide bond equilibrium in a manner distinct from 4,4-difluoro substitution [1], directly impacting peptide secondary structure and target binding. Furthermore, the (2R) configuration determines the spatial orientation of the carboxyl group, and stereochemical inversion can abolish or invert biological activity in structure-activity relationship (SAR) studies [2]. The Boc protecting group, while common, is not interchangeable with Fmoc or Cbz in solid-phase peptide synthesis workflows without altering global deprotection strategy, making the exact protecting group a critical procurement specification [2].

Product-Specific Quantitative Evidence Guide: (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid Compared to Closest Analogs


Enantiomeric Excess (ee) Comparison: (2R) vs. (2S) 3,3-Difluoroproline Building Blocks

The synthetic route yielding this compound class can deliver both enantiomers of 3,3-difluoroproline with ≥99% ee via resolution with D- or L-tyrosine hydrazide [1]. The (2R) enantiomer, corresponding to D-3,3-difluoroproline, is obtained in 80% yield after a single crystallization with D-tyrosine hydrazide, with ee verified by chiral HPLC. In contrast, the (2S) enantiomer is obtained using L-tyrosine hydrazide under identical conditions, also with 99% ee [1]. For procurement, this means that a supplier providing only racemic or unspecified stereochemistry (e.g., CAS 1822567-84-9) cannot guarantee the stereochemical integrity required for asymmetric SAR campaigns.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Regioisomeric Comparison: 3,3-Difluoro vs. 4,4-Difluoro Proline Conformational Bias

The 3,3-difluoro substitution pattern in the target compound induces a distinct pyrrolidine ring pucker compared to the more widely studied 4,4-difluoroproline [1]. While 4,4-difluoroproline strongly biases the ring pucker and cis/trans amide ratio, the geminal 3,3-difluoro pattern partially compensates C–F dipole moments, resulting in attenuated conformational bias while retaining the electronic effects of fluorination [1][2]. This makes 3,3-difluoroproline a 'conformationally quieter' probe than 4,4-difluoroproline, useful when minimal perturbation of native proline geometry is desired.

Conformational analysis Peptide design Fluoroproline

Proteolytic Stability of Proline Derivatives: Impact of gem-Difluorination

A mouse plasma stability study of β-perfluoroalkyl proline dipeptides demonstrated that gem-difluorination at the proline ring can either not affect or slightly improve metabolic stability compared to non-fluorinated proline derivatives [1]. While the study focused on β-CF₃ and β-C₂F₅ substituents rather than 3,3-difluoro, the class-level inference is that fluorination at the 3-position provides a steric shield against proteolytic degradation. This supports the selection of 3,3-difluoro building blocks over non-fluorinated proline when enhanced metabolic stability is a design goal.

Proteolytic stability Metabolic stability Peptide drug design

Purity Specification: Target Compound vs. Racemic or Unspecified Stereochemistry Batches

Commercially, (2R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is offered at 97–98% purity from multiple suppliers . In contrast, racemic 1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid (CAS 1822567-84-9) is often listed at 95% purity without enantiomeric specification . For applications requiring defined stereochemistry, the ≥98% ee and 97%+ chemical purity of the specified (2R) compound provide a higher-quality starting material, reducing the risk of confounding results from enantiomeric impurities.

Chemical purity Quality control Procurement specification

High-Value Application Scenarios for (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Enantiopure D-Proline-Series SAR Exploration in Peptide Therapeutics

When a medicinal chemistry campaign requires systematic exploration of D-proline substitution with fluorinated analogs, the (2R)-Boc-3,3-difluoroproline building block offers enantiomeric excess ≥99% (as demonstrated by chiral HPLC after resolution with D-tyrosine hydrazide) [1]. This contrasts with racemic or undefined batches that introduce 50% of the unwanted (S)-enantiomer, potentially masking or confounding SAR signals. The compound is directly compatible with standard Boc-SPPS protocols, enabling seamless integration into peptide synthesis workflows.

Conformationally Attenuated ¹⁹F NMR Probe Design

For biophysical studies requiring a ¹⁹F NMR probe that minimally perturbs native proline conformation, 3,3-difluoroproline is preferable to 4,4-difluoroproline because the geminal 3,3-difluoro pattern results in partial dipole compensation and attenuated conformational bias [1][2]. This makes the (2R)-Boc-protected derivative the reagent of choice for incorporating a D-proline-constrained ¹⁹F label into proteins or peptides where preserving native-like dynamics is critical.

Proteolytic Stability Optimization in Peptide Lead Candidates

Class-level evidence indicates that gem-difluorination at the proline ring can maintain or improve metabolic stability in plasma [3]. The (2R)-Boc-3,3-difluoroproline building block enables the installation of a D-configured, fluorinated proline residue at specific positions in peptide leads, potentially reducing proteolytic degradation without altering the L-amino acid composition elsewhere. This scenario is particularly relevant for cyclic peptides or peptide hormones where D-amino acid substitution is a known stability-enhancing strategy.

High-Purity Starting Material for cGMP Intermediate Synthesis

The commercially available 97–98% chemical purity of the specified (2R) enantiomer reduces the burden of pre-synthesis purification compared to 95% purity racemic material. For contract research organizations (CROs) or pharmaceutical development groups scaling up a synthetic route, starting with a well-characterized, enantiopure building block minimizes downstream purification costs and improves batch-to-batch reproducibility.

Quote Request

Request a Quote for (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.